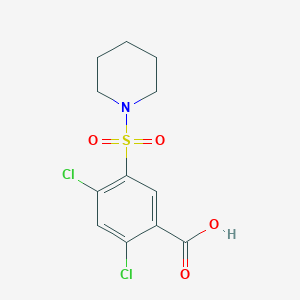
2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid
Vue d'ensemble
Description
“2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H13Cl2NO4S and a molecular weight of 338.2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, research on similar compounds suggests the use of protocols available on the functionalizing deboronation of alkyl boronic esters . Another study discusses the design and synthesis of sulfonamides conjugated with acetamide fragments, which exhibit antimicrobial and anticancer activities .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The molecular formula is C12H13Cl2NO4S.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 338.21 . More detailed properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Thermal and Structural Studies
- Research has been conducted on compounds similar to 2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid, investigating their thermal and structural characteristics. For instance, studies on derivatives have shown insights into their crystal structure, revealing chair conformations of piperidine rings and distorted tetrahedral geometry around sulfur atoms. These studies also include thermal properties, indicating stability over a certain temperature range (C. S. Karthik et al., 2021).
Antimicrobial and Herbicidal Activity
- Several derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For example, pyridine derivatives were prepared and screened, showing considerable activity against various microbial strains (N. Patel & S. N. Agravat, 2007). Furthermore, derivatives with potential herbicidal activity targeting specific plant enzymes have been explored, suggesting a promising avenue for agricultural applications (Ying Fu et al., 2021).
Pharmaceutical and Biological Research
- Compounds related to this compound have been investigated for their potential pharmaceutical applications. This includes studies on their metabolic pathways and the identification of enzymes involved in their oxidative metabolism, providing insights crucial for drug development (Mette G. Hvenegaard et al., 2012).
Chemical Synthesis and Reactions
- There's significant interest in the synthesis and reactivity of such compounds, with studies detailing novel synthetic routes and reactions. For instance, research into the synthesis of piperidine derivatives highlights new methods for creating complex structures with potential biological activity (H. Khalid et al., 2013). These studies not only provide insights into the chemical properties of these compounds but also lay the groundwork for future medicinal chemistry research.
Safety and Hazards
Orientations Futures
The future directions for “2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid” could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, more research could be conducted to optimize its synthesis and understand its reactivity .
Propriétés
IUPAC Name |
2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-7-10(14)11(6-8(9)12(16)17)20(18,19)15-4-2-1-3-5-15/h6-7H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSIRTDPQHCVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2929538.png)
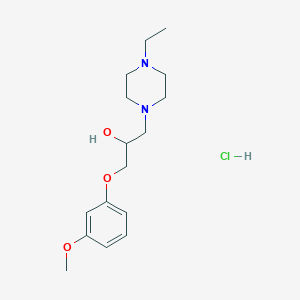
![2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide](/img/structure/B2929540.png)
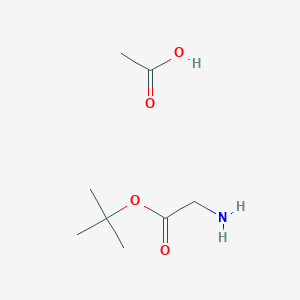
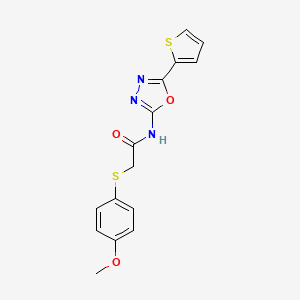
![N-[(3-methoxyphenyl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2929544.png)
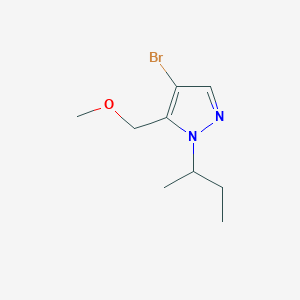
![2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2929549.png)

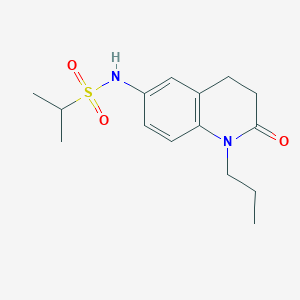
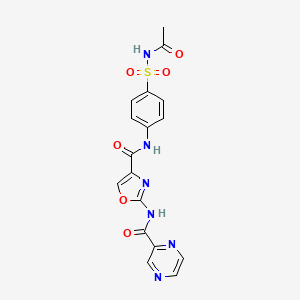
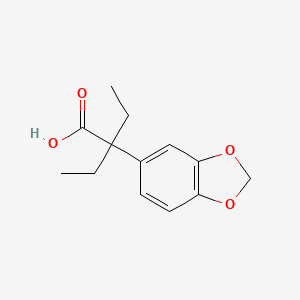
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)
